molecular formula C9H16INO4 B558605 Boc-β-iodo-Ala-OMe CAS No. 93267-04-0

Boc-β-iodo-Ala-OMe

Numéro de catalogue: B558605
Numéro CAS: 93267-04-0
Poids moléculaire: 329.13 g/mol
Clé InChI: UGZBFCCHLUWCQI-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions

Applications De Recherche Scientifique

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Iodination: The protected amino acid derivative is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide or N-iodosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alkane derivatives.

    Oxidation: Carboxylic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
  • ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of iodinated organic molecules and pharmaceuticals.

Propriétés

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447838
Record name Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93267-04-0
Record name Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-L-alanine methyl ester, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a three necked flask charged with zinc dust (2.23 g, 34.1 mmol) under an N2 atmosphere DMF (13 mL) was added. The suspension was efficiently stirred and I2 (0.20 g, 0.80 mmol) was added. ((S)-2-[(tert-Butoxycarbonyl)amino]-3-iodopropionic acid methyl ester (4.50 g, 13.7 mmol) was added in one portion, and immediately after more I2 (0.20 g, 0.80 mmol) and the stirring was continued for 2 h. Negishi coupling was then effected by addition in direct sequence of: Pd2 dba3 (315 mg, 0.34 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (279 mg, 0.68 mmol), and 1-bromocyclopentene (2.32 g, 15.8 mmol) in DMF (4 mL). The reaction was stirred over night. DCM (25 mL) was added and the mixture was filtered, the solids were washed with further DCM, water (30 mL) was added and the phases were separated. The aqueous phase was extracted with DCM (2×20 mL) and the combined organic phases were washed with H2O (20 mL), dried MgSO4, filtered and evaporated. The residue was purified by gradient silica gel chromatography (4-16% EtOAc in iso-hexane) which gave the title compound 1.24 g (30%). GC-MS EI m/z 213 (w), 196 (w), 152, 88, 57, 41.
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
Quantity
2.23 g
Type
catalyst
Reaction Step Five
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Quantity
279 mg
Type
reactant
Reaction Step Six
Quantity
2.32 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
315 mg
Type
catalyst
Reaction Step Six
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-beta-iodo-Ala-OMe
Reactant of Route 2
Boc-beta-iodo-Ala-OMe
Reactant of Route 3
Boc-beta-iodo-Ala-OMe
Reactant of Route 4
Boc-beta-iodo-Ala-OMe
Reactant of Route 5
Reactant of Route 5
Boc-beta-iodo-Ala-OMe
Reactant of Route 6
Boc-beta-iodo-Ala-OMe
Customer
Q & A

Q1: Why is (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate a crucial compound in the synthesis of (-)-Jorumycin and related alkaloids?

A1: The researchers utilized a Negishi reaction to couple (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with 5-iodo-2,4-dimethoxy-3-methylphenol []. This reaction forms a key chiral amino acid intermediate, essential for the synthesis of (-)-Jorumycin and other tetrahydroisoquinoline alkaloids. The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in this specific reaction helps control the stereochemistry of the final product, ensuring the synthesis of the desired enantiomer.

Q2: What are the advantages of the synthetic route described in the paper compared to previous methods?

A2: The paper highlights the efficiency of their synthetic strategy. The synthesis of the key amino acid intermediate, using (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is achieved in just five steps with a high overall yield []. This represents a significant improvement over previously reported synthetic routes, which often required more steps and resulted in lower yields. This streamlined approach makes the synthesis of (-)-Jorumycin and related bioactive compounds more accessible for further research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.